N-[(4-methoxynaphthalen-1-yl)methyl]-1H-indazol-5-amine
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Overview
Description
N-[(4-methoxynaphthalen-1-yl)methyl]-1H-indazol-5-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring substituted with a methoxy group and an indazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxynaphthalen-1-yl)methyl]-1H-indazol-5-amine typically involves the reaction of 4-methoxynaphthalene-1-carbaldehyde with 1H-indazole-5-amine under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxynaphthalen-1-yl)methyl]-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the indazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
N-[(4-methoxynaphthalen-1-yl)methyl]-1H-indazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-[(4-methoxynaphthalen-1-yl)methyl]-1H-indazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene: A simpler analog with a single methoxy group on the naphthalene ring.
N-[(4-methoxynaphthalen-1-yl)methyl]aniline: Similar structure but with an aniline moiety instead of indazole.
2-(6-methoxynaphthyl)propionamide derivatives: Compounds with similar naphthalene substitution but different functional groups.
Uniqueness
N-[(4-methoxynaphthalen-1-yl)methyl]-1H-indazol-5-amine stands out due to its indazole moiety, which imparts unique electronic and steric properties. This makes it a valuable compound for designing new molecules with specific biological activities.
Properties
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]-1H-indazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-23-19-9-6-13(16-4-2-3-5-17(16)19)11-20-15-7-8-18-14(10-15)12-21-22-18/h2-10,12,20H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJZNDOAHWFZFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CNC3=CC4=C(C=C3)NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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